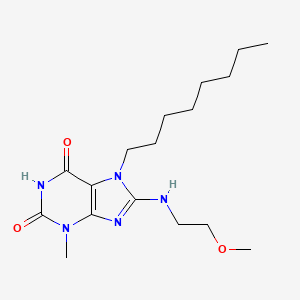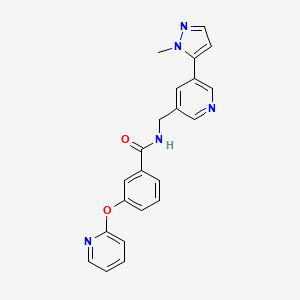
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Routes and Heterocyclic Derivatives
Researchers have developed new synthesis routes for benzamide-based 5-aminopyrazoles, leading to the discovery of compounds with remarkable antiavian influenza virus activity. This innovative approach, utilizing benzoyl isothiocyanate among other reactants, resulted in derivatives demonstrating significant antiviral activities, specifically against the H5N1 subtype of the influenza A virus, with viral reduction rates ranging from 65% to 85% (Hebishy, Salama, & Elgemeie, 2020).
Regioselective Synthesis and Biological Activities
The regioselective synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives has been explored, revealing their significant potential in materials science due to their photophysical properties. This synthesis method provides a strategic pathway to enhance the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their broad spectrum of biological activities (Moustafa et al., 2022).
Antimicrobial and Antifungal Activities
Novel pyrazolopyridine derivatives synthesized via Friedländer condensation exhibited moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. This study highlights the potential of such derivatives, especially those with a carboxamide group at the 5-position, in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Catalytic Dearomatization and Chemical Diversity
A study on the thorium-catalyzed regioselective dearomatization of pyridines via hydroboration has expanded the utility of N-heteroaromatic compounds in organic synthesis. This process enables the production of N-boryl-1,2-dihydropyridine products from various substituted pyridines, showcasing a method to increase the chemical diversity of N-heteroaromatic compounds with potential for further functionalization (Liu, Khononov, & Eisen, 2018).
Synthesis and Evaluation of Anticancer Agents
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research signifies the importance of structural modification in enhancing the therapeutic potential of pyrazolopyrimidines, with some derivatives demonstrating notable cytotoxic activities against cancer cell lines and lipoxygenase inhibition (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-27-20(8-10-26-27)18-11-16(13-23-15-18)14-25-22(28)17-5-4-6-19(12-17)29-21-7-2-3-9-24-21/h2-13,15H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYIICBJASFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

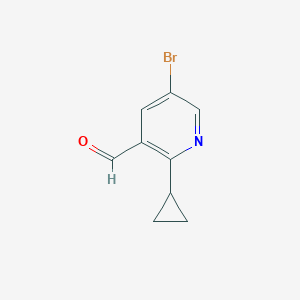
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)
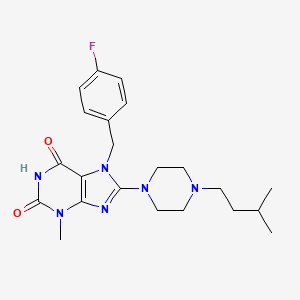


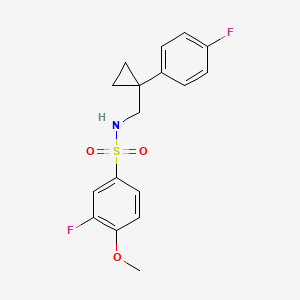
![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)
![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)
![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)
![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)
![3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2710440.png)
